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. PLK1 ICso Selectivity Notes (vs. other PLKs . .
Inhibitor Name . Key Experimental Evidence
(nM) or Kinases)
Volasertib 0.87 nM [1] ~6Xx selective over PLK2; ~64x In-vitro kinase assays [1].
selective over PLK3 [1]. No activity
against >50 other kinases at 10 pM
[1].
Hit-4 (Novel 0.0226 nM High selectivity for PLK1 over a PLK1 kinase inhibition assay;
compound) [2] panel of 69 kinases [2]. selectivity profiling against a
69-kinase panel [2].
Rigosertib Information Described as a "selective PLK1 In vitro cytotoxicity assays in
Missing inhibitor" in preclinical models [3]. SCLC cell lines [3].
Onvansertib Information Described as a "selective PLK1 In vitro cytotoxicity assays in
Missing inhibitor" in preclinical models [3]. SCLC cell lines [3].
GSK461364 Information Described as a PLK1 inhibitor Co-crystallization studies with
Missing targeting the ATP-binding site [4]. the PLK1 kinase domain [4].
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Experimental Protocols for Key Data

The data in the table above is derived from standardized experimental methods. Here are the protocols for

the key assays cited.

PLK1 Kinase Inhibition Assay (ICso Determination)

This method is used to determine the potency (ICso) of an inhibitor [2].

¢ Procedure: The kinase reaction is conducted in a 384-well plate. Each well contains a mixture of
recombinant human PLK1, a substrate (casein), ATP, and the test compound at various
concentrations. After incubation, an ADP-Glo reagent is added to terminate the reaction and convert
ADP to ATP. The luminescence signal from the newly generated ATP is then measured. The kinase
activity is calculated by comparing the luminescence in compound-treated wells to control wells (no
compound and no enzyme).

e Data Analysis: The dose-response curve is analyzed using software like GraphPad Prism to
determine the 1Cso value.

Kinase Selectivity Profiling

This assay evaluates an inhibitor's specificity across a broad range of kinases to identify off-target effects [2]

[1].

¢ Method: The LanthaScreen Eu Kinase Binding Assay is a common method. It is a competitive
binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-
analogue from a kinase's active site.

e Execution: The inhibitor is tested against a pre-configured panel of numerous kinases (e.g., 69
kinases). The results indicate whether the compound binds to and inhibits kinases other than the

primary target (PLK1).

PLK1 Signaling and Inhibitor Mechanism

The following diagram illustrates the central role of PLK1 in cell division and the mechanism of ATP-

competitive inhibitors like volasertib.
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Interpretation of Available Data
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¢ Volasertib's Profile: The data for volasertib is the most complete, showing high potency (sub-
nanomolar ICso) and excellent selectivity against a wide range of non-PLK kinases, though it does
inhibit PLK2 and PLK3 at higher concentrations [1].

¢ Emerging Inhibitors: Novel inhibitors like Hit-4 show exceptionally high potency (picomolar range)
and reported high selectivity, but this data comes from a single 2025 study and may require
independent validation [2].

o Data Gaps: For other well-known inhibitors like onvansertib and rigosertib, while they are described
as selective in the literature, specific numerical ICso values for PLK1 and direct cross-kinase
selectivity ratios from the provided search results are missing, highlighting a gap in the available
comparative data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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